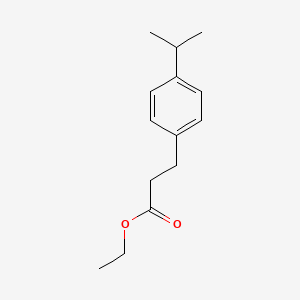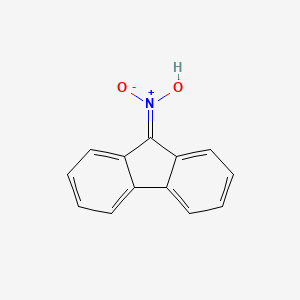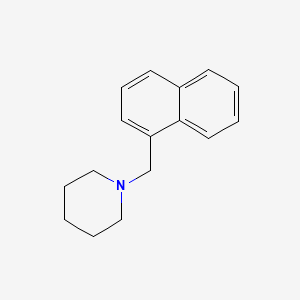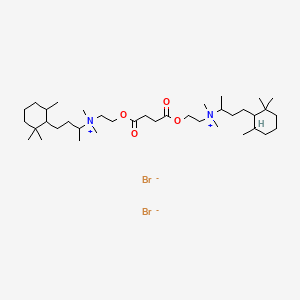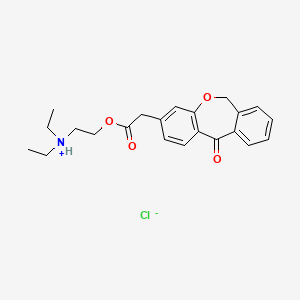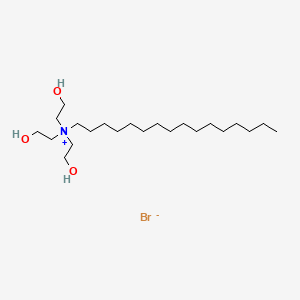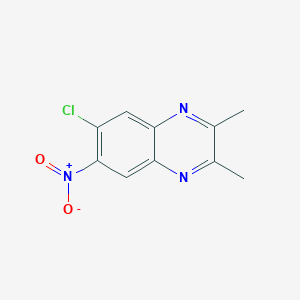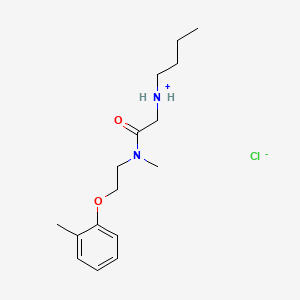
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is a chemical compound with the molecular formula C10H19NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a 1,4-dioxane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- typically involves the reaction of piperidine with a suitable 1,4-dioxane derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloromethyl-1,4-dioxane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dioxane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst in an ethanol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups to the piperidine or dioxane moieties.
科学的研究の応用
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and cardiovascular conditions.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it could inhibit an enzyme by occupying its active site or alter receptor function by binding to a ligand-binding domain. The exact molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine, used as a precursor in the synthesis of various pharmaceuticals.
1,4-Dioxane: A cyclic ether used as a solvent and stabilizer in various chemical reactions.
4-(1,4-Dioxan-2-yl)piperidine: A closely related compound with similar structural features but different functional groups.
Uniqueness
Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is unique due to the presence of both piperidine and 1,4-dioxane moieties in its structure This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
4-(1,4-dioxan-2-ylmethoxy)piperidine |
InChI |
InChI=1S/C10H19NO3/c1-3-11-4-2-9(1)14-8-10-7-12-5-6-13-10/h9-11H,1-8H2 |
InChIキー |
FCLPKNMBDOADLJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1OCC2COCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)

![4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13779045.png)
![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)
